VIT-2763

Übersicht

Beschreibung

Vamifeport is an oral inhibitor of ferroportin, an enzyme essential for the transport of iron in the body. Ferroportin plays a key role in regulating iron uptake and distribution. By inhibiting ferroportin, vamifeport helps manage conditions related to iron overload, such as sickle cell disease and β-thalassemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

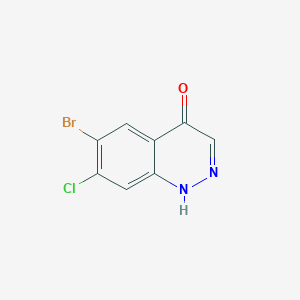

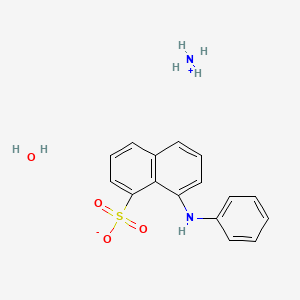

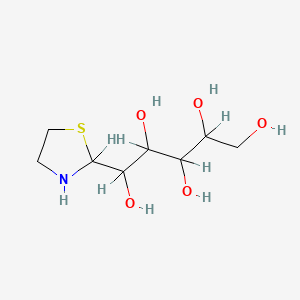

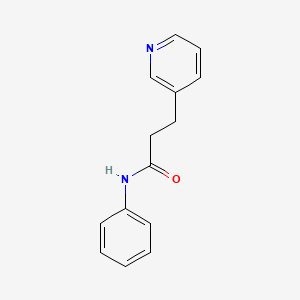

The synthesis of vamifeport involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the biological activity of vamifeport. This may involve reactions such as halogenation, alkylation, and acylation.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of vamifeport follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include:

Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

Environmental impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Analyse Chemischer Reaktionen

Types of Reactions

Vamifeport undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically to reduce carbonyl groups to alcohols.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in vamifeport. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Vamifeport has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study iron transport and regulation.

Biology: Investigated for its effects on cellular iron homeostasis and related pathways.

Medicine: Explored as a therapeutic agent for conditions like sickle cell disease and β-thalassemia

Industry: Potential applications in the development of iron chelation therapies and other iron-related treatments.

Wirkmechanismus

Vamifeport exerts its effects by binding to ferroportin, the only known iron exporter in mammals. By inhibiting ferroportin, vamifeport prevents the release of iron from cells into the bloodstream. This leads to a reduction in iron levels in the blood, which is beneficial in conditions characterized by iron overload . The molecular targets and pathways involved include:

Ferroportin: Direct inhibition of this transporter.

Iron homeostasis pathways: Modulation of pathways that regulate iron uptake, storage, and utilization.

Vergleich Mit ähnlichen Verbindungen

Vamifeport is unique in its specific inhibition of ferroportin. Similar compounds include:

Deferoxamine: An iron chelator used to treat iron overload but works by binding free iron rather than inhibiting ferroportin.

Deferasirox: Another iron chelator with a similar mechanism to deferoxamine.

Ferristatin: A compound that also targets iron transport but through different mechanisms.

Vamifeport stands out due to its oral bioavailability and specific mechanism of action, making it a promising candidate for treating iron-related disorders .

Eigenschaften

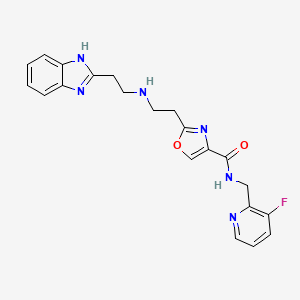

IUPAC Name |

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVRFXIVWUGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095668-10-1 | |

| Record name | Vamifeport [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAMIFEPORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

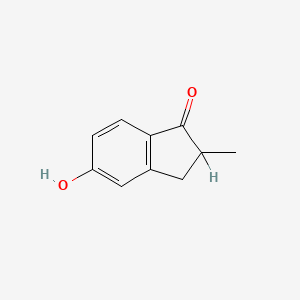

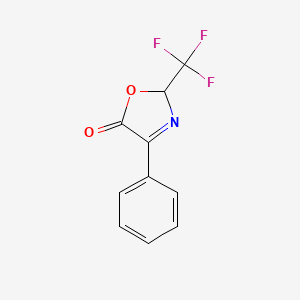

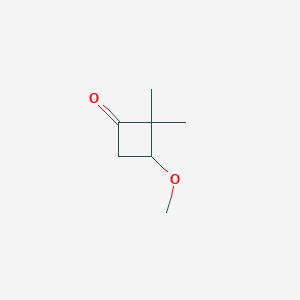

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B1653952.png)

![1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-](/img/structure/B1653954.png)

![4-Iodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene](/img/structure/B1653959.png)

![2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B1653961.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)

![6,8-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1653967.png)